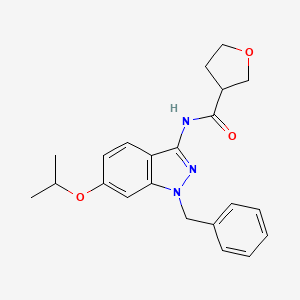![molecular formula C16H16O2S B5561159 3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce or modify specific functional groups in the precursor molecules. For compounds similar to “3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid”, such processes might involve bromination, azidonation, and reduction steps starting from simpler benzoic acid derivatives. These methods aim at selectively activating and transforming specific sites on the molecule to introduce the desired substituents, such as methyl, thio, or other groups, in a controlled manner (Yong, 2010).
Molecular Structure Analysis The molecular structure of compounds structurally related to “3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid” is characterized by specific spatial arrangements that influence their physical and chemical properties. X-ray crystallography is a common method used to determine the crystal and molecular structure, providing insights into the molecule's geometry, bond lengths, angles, and overall conformation. Such detailed structural information is crucial for understanding the compound's behavior in various reactions and interactions (Rublova et al., 2017).
Chemical Reactions and Properties The chemical reactivity and properties of “3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid” and its analogs are influenced by the functional groups present and the molecular structure. These compounds can undergo various chemical reactions, including hydrolysis, reduction, oxidation, and more, depending on the experimental conditions and the presence of specific reagents. The synthesis and reactivity are closely linked to the compound’s structural features, such as electron density, steric hindrance, and the nature of substituents, which dictate its behavior in chemical transformations (Sinha et al., 2000).
Physical Properties Analysis The physical properties of compounds like “3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid” include melting point, boiling point, solubility in various solvents, and more. These properties are crucial for determining the compound's suitability for different applications, including its behavior in synthesis reactions, its state under standard conditions, and its interaction with solvents. The molecular structure significantly influences these physical properties by affecting the compound's intermolecular forces, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions (Weissflog et al., 1996).
Chemical Properties Analysis Analyzing the chemical properties involves understanding the acidity or basicity, reactivity towards other chemical species, and stability under different conditions. For example, the presence of benzoic acid moiety in such compounds can impart specific acidic properties, influencing their reactivity and interactions with bases. Additionally, substituents like the dimethylphenyl group can affect the electron distribution within the molecule, thereby altering its reactivity and stability. These properties are crucial for the compound's applications in synthesis and its behavior in biological systems or industrial processes (Karrouchi et al., 2020).
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Characterization
- Mefenamic acid, a compound related to 3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid, has been studied for its polymorphs using vibrational (IR and Raman) and solid-state NMR spectroscopies. These studies are crucial for understanding the structural and morphological characteristics of such compounds (Cunha et al., 2014).
Luminescence Sensing
- Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, related to the compound , have been developed for luminescence sensing of benzaldehyde-based derivatives. This application is significant for the development of fluorescence sensors (Shi et al., 2015).
Reaction Mechanism Studies
- The chemistry of thiourea, which reacts with benzil to form various compounds, has been investigated. These studies are important for understanding the reaction mechanisms involving compounds like 3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid (Broan & Butler, 1991).
Antimicrobial and Antituberculosis Applications
- Triphenyl adduct of 2-[(2,6-dimethylphenyl)amino]benzoic acid and its derivatives have been studied for their antimicrobial and antituberculosis properties. Such research is crucial in the medical field for developing new treatments (Dokorou et al., 2004).
Catalyst in Organic Synthesis
- Aryl- and alkenylboronic esters can be carboxylated with CO2 in the presence of certain catalysts. This process is relevant for the preparation of various functionalized aryl- and alkenyl-carboxylic acids, indicating potential applications in organic synthesis (Ukai et al., 2006).
Anti-Inflammatory Constituents
- Research on Melicope semecarpifolia has identified benzoic acid derivatives with anti-inflammatory properties. This discovery is significant for the development of new anti-inflammatory agents (Chen et al., 2008).
Crystal Engineering
- The synthesis and characterization of various complexes of N,N'-bis(2,6-diisopropylphenyl)-4-toluamidinate ligand show potential in crystal engineering applications. These studies are crucial for understanding the properties and applications of such complexes (Boere et al., 2005).
Propiedades
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-6-7-15(8-12(11)2)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHDFKNVPEAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC2=CC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-Dimethylphenyl)thio]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)


![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)
![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)
![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)
